molecular formula C17H23N3OS B11176594 2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B11176594
M. Wt: 317.5 g/mol
InChI Key: QGIRYSJLNFJJBS-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The phenylpropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity to its targets, while the pentanamide chain can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(3-phenylpropyl)-1,3-benzoxazol-5-amine: Similar structure but with a benzoxazole ring instead of a thiadiazole ring.

    2-methyl-2-pentanamine: Similar aliphatic chain but lacks the thiadiazole and phenylpropyl groups.

Uniqueness

2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C17H23N3OS/c1-3-8-13(2)16(21)18-17-20-19-15(22-17)12-7-11-14-9-5-4-6-10-14/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3,(H,18,20,21)

InChI Key

QGIRYSJLNFJJBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2

Origin of Product

United States

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